2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid
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Overview
Description
“2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its boiling point, melting point, and density, are not explicitly mentioned in the sources I have access to .Scientific Research Applications
Synthesis of Biodegradable Polyesteramides
Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups using derivatives similar to 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid. These compounds were prepared with varying yields and used to obtain polyesteramides via ring-opening copolymerization. The molecular weight of the resulting copolymers ranged significantly, demonstrating the compound's utility in creating materials with tailored properties (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Oxidative Cyclization to Benzocarbazoloquinones
Another application involves the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a compound structurally related to this compound, into benzocarbazoloquinones. This process includes oxidative cyclization, showcasing the role of similar compounds in synthetic organic chemistry (W. Rajeswaran, P. Srinivasan, 1994).
Corrosion Inhibition in Near Neutral Media
In the field of corrosion science, the derivatives of similar compounds have been studied for their efficiency as corrosion inhibitors for steel in neutral solutions. These studies have found that carboxylic acid-based inhibitors, including those derived from morpholine salts, significantly inhibit the anodic partial reaction, favoring the passivation of the electrode. This research highlights the compound's potential application in corrosion prevention technologies (P. Agarwal, D. Landolt, 1998).
Surfactant Substrates via Hydroaminomethylation
The compound has also found use in the synthesis of surfactant substrates. Through the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, researchers have achieved good to excellent yields. This process illustrates the compound's versatility in producing various chemical structures with potential applications in surfactants (A. Behr, M. Fiene, C. Buss, P. Eilbracht, 2000).
Radioligand Synthesis for Imaging
Moreover, similar compounds have been utilized in the synthesis of radioligands for imaging the norepinephrine transporter with positron emission tomography (PET), demonstrating their significance in medical research and diagnostic applications (Kuo‐Shyan Lin, Yu-Shin Ding, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCLSLQYRTJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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